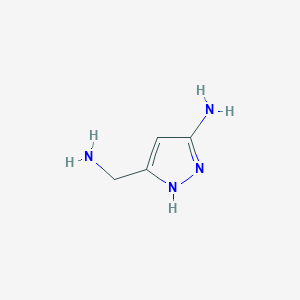

5-(aminomethyl)-1H-pyrazol-3-amine

Description

Contextualization within the Pyrazole (B372694) Heterocycle Family

Pyrazoles are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing compounds having been developed as successful drugs. beilstein-journals.orgekb.egnih.gov The pyrazole ring system is known for its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. beilstein-journals.orgekb.egnih.govnih.gov The versatility of the pyrazole scaffold stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

Significance of Aminopyrazole Derivatives in Chemical Science

Within the broader pyrazole family, aminopyrazole derivatives, which bear one or more amino groups on the pyrazole ring, represent a particularly important subclass. mdpi.com The presence of the amino group(s) provides a key reactive handle for further chemical modifications, making them invaluable synthons for the construction of fused heterocyclic systems and other complex molecular architectures. beilstein-journals.orgmdpi.com Aminopyrazoles are recognized as privileged scaffolds in drug discovery, frequently serving as key intermediates in the synthesis of kinase inhibitors and other targeted therapies. mdpi.comnih.govmdpi.com The position of the amino group on the pyrazole ring—be it at the 3, 4, or 5-position—significantly influences the molecule's reactivity and its potential interactions with biological targets. mdpi.com

Specific Research Focus on 5-(aminomethyl)-1H-pyrazol-3-amine

The compound this compound, with its distinct substitution pattern of an amino group at position 3 and an aminomethyl group at position 5, presents a unique combination of reactive sites. This dual functionality makes it a highly attractive building block for creating diverse molecular libraries for drug screening. The primary amino group at the 3-position and the aminomethyl group at the 5-position can be selectively functionalized, allowing for the systematic exploration of chemical space around the pyrazole core.

While extensive research has been conducted on the broader class of aminopyrazoles, dedicated studies on this compound are still emerging. The current research focus is on leveraging its potential as a versatile intermediate for the synthesis of novel compounds with desired pharmacological profiles. The strategic placement of the two amino functionalities offers opportunities for creating intricate molecular designs, particularly in the development of inhibitors for various protein kinases, which are key targets in oncology and inflammatory diseases. nih.govmdpi.com

Below is a table summarizing the key attributes of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C4H8N4 |

| Canonical SMILES | C1=C(NN=C1CN)N |

| CAS Number | 1247623-25-7 |

Further investigation into the synthesis, characterization, and application of this compound is crucial for unlocking its full potential in the advancement of chemical and medicinal science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8N4 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

5-(aminomethyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C4H8N4/c5-2-3-1-4(6)8-7-3/h1H,2,5H2,(H3,6,7,8) |

InChI Key |

RBRHGIKDXINFLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1N)CN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminomethyl 1h Pyrazol 3 Amine and Analogous Structures

Strategic Approaches to the Synthesis of the 1H-Pyrazole Core

The formation of the 1H-pyrazole ring is most commonly achieved through the cyclocondensation of a 1,3-difunctionalized precursor with a hydrazine (B178648) derivative. nih.gov This foundational method offers a versatile entry to a wide array of substituted pyrazoles.

Key strategies for pyrazole (B372694) core synthesis include:

Condensation of 1,3-Dicarbonyl Compounds with Hydrazines: This is a classic and widely used method where a 1,3-diketone, or its synthetic equivalent, reacts with hydrazine or a substituted hydrazine to form the pyrazole ring. organic-chemistry.org

Reaction of β-Ketonitriles with Hydrazines: This approach is particularly relevant for the synthesis of aminopyrazoles. The reaction proceeds through the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by cyclization involving the nitrile group to yield a 5-aminopyrazole. nih.govbeilstein-journals.org

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions, for instance between a diazo compound and an alkyne, provide another powerful route to the pyrazole core. nih.govorganic-chemistry.org Similarly, the reaction of vinyldiazo compounds can lead to pyrazoles through thermal electrocyclization. organic-chemistry.org

From α,β-Unsaturated Precursors: α,β-unsaturated ketones and nitriles can react with hydrazines to form pyrazoline intermediates, which are then oxidized to the aromatic pyrazole ring. nih.govchim.it

The choice of starting materials and reaction conditions dictates the substitution pattern of the resulting pyrazole. For the synthesis of 5-(aminomethyl)-1H-pyrazol-3-amine, a strategy that allows for the specific placement of functional groups at the C3 and C5 positions is essential.

Introduction of the Aminomethyl Substituent at Position 5

Directly introducing an aminomethyl group at the C5 position of a pre-formed pyrazole ring can be challenging. A more common and effective strategy involves incorporating a precursor functional group into the 1,3-dicarbonyl or equivalent starting material, which can later be converted to the aminomethyl group.

Plausible synthetic routes include:

Reduction of a Cyano Group: Starting with a β-ketonitrile that also contains a nitrile group at the appropriate position (e.g., a derivative of cyanopyruvic acid). After formation of the 3-amino-5-cyanomethylpyrazole ring, the C5-cyano group can be reduced to an aminomethyl group using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Conversion from a Carboxylic Acid or Ester: A β-keto ester bearing an additional ester or carboxylic acid group can be used. After pyrazole formation, the resulting ester or acid at C5 can be converted to an amide and subsequently reduced (e.g., via Hofmann, Curtius, or Schmidt rearrangement followed by reduction, or direct reduction of the amide).

From a Halomethyl Group: A pyrazole with a halomethyl group (e.g., bromomethyl or chloromethyl) at C5 can undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Introduction of the Amine Substituent at Position 3

The introduction of an amino group at the C3 or C5 position is most efficiently achieved during the initial ring-forming cyclization. chim.itmdpi.com

From β-Ketonitriles: As mentioned, the reaction between a β-ketonitrile and hydrazine is a premier method for synthesizing 5-aminopyrazoles. nih.govbeilstein-journals.org The regioselectivity (formation of 3-amino- vs. 5-aminopyrazole) can be influenced by the substituents on the hydrazine and the β-ketonitrile, as well as the reaction conditions. chim.it For the synthesis of this compound, a precursor such as a β-ketonitrile derivative would react with hydrazine to form the 3-aminopyrazole (B16455) isomer.

From Malononitrile (B47326) Derivatives: The condensation of malononitrile or its derivatives with hydrazines is another robust method for producing 5-aminopyrazoles. beilstein-journals.org

The inherent reactivity of these precursors allows for the direct installation of the C3-amino group, which is a key structural feature of the target molecule.

One-Pot and Multi-Component Synthetic Protocols for Aminopyrazoles

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of complex molecules like substituted aminopyrazoles. nih.govresearchgate.nettandfonline.com These reactions combine three or more starting materials in a single pot to form the desired product in a chemo- and regioselective manner. researchgate.net

Several MCRs have been developed for the synthesis of aminopyrazole derivatives:

A one-pot, three-component reaction of aldehydes, phenylhydrazine, and malononitrile can be catalyzed by agents like potassium phthalimide (B116566) to produce 5-aminopyrazole-4-carbonitriles in good yields. researchgate.net

The reaction of hydrazine hydrate, arylidene malononitrile, and an isothiocyanate can be used to synthesize 1H-pyrazole-1-carbothioamide derivatives in a one-pot process. biointerfaceresearch.com

Microwave-assisted MCRs of 5-aminopyrazoles, cyclic 1,3-diketones, and dimethylformamide dimethylacetal (DMFDMA) have been shown to produce pyrazolo[1,5-a]quinazolin-6(7H)-ones regioselectively. beilstein-journals.org

These MCR strategies provide rapid access to highly functionalized pyrazole scaffolds which can be precursors to or analogues of this compound.

| MCR for Aminopyrazole Synthesis | Components | Catalyst/Conditions | Product Type | Reference |

| 3-Component Reaction | Aldehyde, Phenylhydrazine, Malononitrile | Potassium Phthalimide, EtOH:H₂O, 50°C | 5-Aminopyrazole-4-carbonitriles | researchgate.net |

| 3-Component Reaction | Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanate | HAp/ZnCl₂, 60-70°C | 5-Amino-1H-pyrazole-1-carbothioamides | biointerfaceresearch.com |

| 3-Component Reaction | 5-Aminopyrazole, Cyclic 1,3-Diketone, DMFDMA | DMF, Microwave, 150°C | Pyrazolo[1,5-a]quinazolin-6(7H)-ones | beilstein-journals.org |

Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites: the primary amine at C3, the aminomethyl group at C5, and the two nitrogen atoms of the pyrazole ring. This allows for a wide range of derivatization reactions to generate diverse chemical libraries.

The primary amine of the aminomethyl group at C5 can undergo a variety of standard transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation/Arylation: Nucleophilic substitution or reductive amination to introduce alkyl or aryl groups, forming secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Selective functionalization of the aminomethyl group in the presence of the C3-amino group would require careful selection of reagents and reaction conditions, or the use of protecting groups. The secondary alkylamine is generally more nucleophilic than a primary aromatic-like amine on the pyrazole ring, which may allow for selective reactions. acs.org

The N-H group of the pyrazole ring is amenable to substitution, leading to N1- and N2-substituted isomers. The regioselectivity of these reactions is a critical consideration.

N-Alkylation: The alkylation of unsymmetrical pyrazoles can produce a mixture of two regioisomers. publish.csiro.au The outcome is influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and steric effects of the substituents on the pyrazole ring. publish.csiro.ausemanticscholar.org Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom, while bulky substituents also favor reaction at the less sterically hindered nitrogen. publish.csiro.au Methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst have been developed as an alternative to methods requiring strong bases. semanticscholar.orgmdpi.com

N-Arylation: Transition-metal-catalyzed cross-coupling reactions are commonly employed for the N-arylation of pyrazoles. Copper-catalyzed Ullmann-type reactions using aryl halides are well-established. publish.csiro.auacs.org More recently, iron-catalyzed N-arylation has been developed as a more economical and environmentally friendly alternative. Palladium-catalyzed methods are also widely used. nih.gov

| Reaction Type | Reagents | Catalyst/Conditions | Key Features | Reference |

| N-Methylation | Dimethyl sulfate | Basic or neutral medium | Product ratio depends on conditions | publish.csiro.au |

| N-Alkylation | Trichloroacetimidates | Brønsted acid catalyst | Avoids strong base; sterically controlled | semanticscholar.orgmdpi.com |

| N-Phenylation | Bromobenzene | K₂CO₃, Cu₂Br₂ | Modified Ullmann conditions | publish.csiro.au |

| N-Arylation | Aryl Iodides/Bromides | CuI, Diamine ligand | General method, tolerates various functional groups | acs.org |

| N-Arylation | Aryl Iodides | FeCl₃·6H₂O, Diamine ligand | Aqueous medium, economical |

Substituent Effects on Synthetic Efficiency and Product Diversity

Electronic Effects on Synthetic Efficiency:

The electronic properties of substituents, characterized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), exert a profound influence on the reactivity of the precursors. In reactions involving the formation of fused pyrazole systems, such as pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and dicarbonyl compounds, the presence of EWGs on the electrophilic partner generally enhances reaction efficiency.

For instance, in the synthesis of ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, variations in the substituents on the aryl ring of the dicarbonyl precursor demonstrated this principle. beilstein-journals.org

| Substituent on Dicarbonyl Precursor (Aryl Ring) | Electronic Nature | Effect on Carbonyl Electrophilicity | Impact on Reaction Yield | Reference |

|---|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Increased | Higher Yield | beilstein-journals.orgnih.gov |

| -Cl | Weakly Electron-Withdrawing | Slightly Increased | Moderate to High Yield | beilstein-journals.org |

| -H | Neutral | Baseline | Moderate Yield | beilstein-journals.org |

| -OCH₃ | Electron-Donating | Decreased | Lower Yield | beilstein-journals.orgnih.gov |

Steric Effects and Regioselectivity:

The size and spatial arrangement of substituents introduce steric hindrance, which plays a crucial role in determining the regiochemical outcome of the cyclization process, a key factor in product diversity. When unsymmetrical reagents are used, multiple isomeric products can be formed. The relative nucleophilicity of different sites within the aminopyrazole, such as the endocyclic N1-H versus the exocyclic amino group, can be influenced by both electronic effects and steric hindrance. researchgate.netkfas.org.kw

In the synthesis of fused pyrazoles from 1-unsubstituted 3(5)-aminopyrazoles, the reaction can proceed via two different pathways, leading to structural isomers like pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines. beilstein-journals.org The choice of pathway and thus the final product can be directed by the steric bulk of substituents near the reacting centers. For example, a bulky substituent at the R¹ position of a 5-aminopyrazole was found to favor the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative as a secondary product alongside the expected pyrazolo[3,4-b]pyridine. beilstein-journals.org

Impact on Product Diversity:

The deliberate variation of substituents on the starting materials is a primary strategy for generating a diverse library of pyrazole analogs. By choosing different substituted anilines for diazotization and subsequent coupling with malononitrile, a wide range of 4-arylazo-3,5-diaminopyrazole derivatives can be synthesized. connectjournals.com These compounds serve as versatile intermediates for further chemical elaboration.

The following table illustrates the diversity of products that can be achieved by varying the substituents on the precursors, along with the reported yields, showcasing the practical application of these synthetic strategies.

| Starting Hydrazide (R¹ Substituent) | Starting Arylazo Nitrile (R² Substituent) | Product: N-(4-(Arylazo)-5-amino-1H-pyrazol-3-yl)benzamide Analog | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl | Phenyl | N-(5-amino-4-(phenylazo)-1H-pyrazol-3-yl)-4-chlorobenzamide | 78 | connectjournals.com |

| 4-Chlorophenyl | 4-Chlorophenyl | N-(5-amino-4-((4-chlorophenyl)azo)-1H-pyrazol-3-yl)-4-chlorobenzamide | 85 | connectjournals.com |

| 4-Chlorophenyl | 4-Methylphenyl | N-(5-amino-4-(p-tolylazo)-1H-pyrazol-3-yl)-4-chlorobenzamide | 82 | connectjournals.com |

| 4-Bromophenyl | 4-Chlorophenyl | N-(5-amino-4-((4-chlorophenyl)azo)-1H-pyrazol-3-yl)-4-bromobenzamide | 80 | connectjournals.com |

| 4-Nitrophenyl | Phenyl | N-(5-amino-4-(phenylazo)-1H-pyrazol-3-yl)-4-nitrobenzamide | 88 | connectjournals.com |

| 4-Nitrophenyl | 4-Chlorophenyl | N-(5-amino-4-((4-chlorophenyl)azo)-1H-pyrazol-3-yl)-4-nitrobenzamide | 90 | connectjournals.com |

Structural Elucidation and Spectroscopic Characterization of 5 Aminomethyl 1h Pyrazol 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 5-(aminomethyl)-1H-pyrazol-3-amine, both ¹H and ¹³C NMR are critical. While specific experimental data for this exact molecule is not widely published, predictions can be made based on the well-documented spectra of analogous compounds, such as 3-amino-5-methylpyrazole. chemicalbook.comchemicalbook.comsigmaaldrich.com

In the ¹H NMR spectrum, distinct signals are expected for the protons of the aminomethyl group, the pyrazole (B372694) ring proton, and the protons of the two amino groups and the ring NH. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely appear as a singlet, with its chemical shift influenced by the adjacent amino group. The lone proton on the pyrazole ring (H-4) is expected to resonate as a singlet in the aromatic region. The protons of the C3-NH₂, C5-CH₂-NH₂, and N1-H groups are exchangeable and would appear as broad singlets, the positions of which are dependent on solvent and concentration.

In the ¹³C NMR spectrum, four distinct carbon signals are anticipated. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are characteristic of this heterocyclic system. The C3 and C5 carbons, being attached to nitrogen atoms, would appear further downfield compared to the C4 carbon. The aminomethyl carbon (-CH₂) would be found in the aliphatic region.

Predicted ¹H NMR Data for this compound Data predicted based on analysis of similar structures.

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |

| H-4 | 5.3 - 5.6 | s |

| -CH₂- | 3.6 - 3.9 | s |

| C3-NH₂ | 4.5 - 5.5 | br s |

| C5-CH₂NH₂ | 2.0 - 3.0 | br s |

| N1-H | 10.0 - 12.0 | br s |

Predicted ¹³C NMR Data for this compound Data predicted based on analysis of similar structures.

| Carbon | Predicted Chemical Shift (δ ppm) |

| C4 | 95 - 100 |

| -CH₂- | 40 - 45 |

| C5 | 148 - 153 |

| C3 | 155 - 160 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₄H₈N₄), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

HRMS analysis is also invaluable for structural confirmation through the examination of fragmentation patterns. Expected fragmentation pathways for this molecule would include the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the pyrazole ring, which are characteristic fragmentation patterns for pyrazole derivatives. researchgate.netmdpi.comnist.govnih.gov

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₄H₉N₄⁺ | 113.0822 |

| [M-NH₃+H]⁺ | C₄H₆N₃⁺ | 96.0556 |

| [M-CH₂NH₂+H]⁺ | C₃H₅N₃⁺ | 84.0505 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the N-H stretching vibrations of the two primary amine groups and the pyrazole ring NH. mdpi.comnist.govspectrabase.comnih.gov These would typically appear as broad bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the methylene group and the pyrazole ring C-H would be observed around 2800-3100 cm⁻¹. N-H bending vibrations are expected in the 1590-1650 cm⁻¹ range, and C=N and N=N stretching vibrations of the pyrazole ring would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, which is sensitive to changes in polarizability, complements IR spectroscopy. nih.gov It is particularly useful for observing the symmetric vibrations and the vibrations of the pyrazole ring structure.

Predicted Vibrational Frequencies for this compound Data predicted based on analysis of similar structures. mdpi.comnist.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch (amines, ring) | 3100 - 3400 | IR, Raman |

| C-H Stretch (ring, -CH₂-) | 2800 - 3100 | IR, Raman |

| N-H Bend (amines) | 1590 - 1650 | IR |

| C=N / N=N Ring Stretch | 1400 - 1600 | IR, Raman |

| Ring Breathing Modes | 900 - 1200 | Raman |

Electronic Absorption Spectroscopy for Chromophore Characterization

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores. The pyrazole ring, with its conjugated π-system, acts as a chromophore. The amino and aminomethyl substituents will influence the energy of these transitions.

Aminopyrazoles typically exhibit π → π* transitions at shorter wavelengths (higher energy) and n → π* transitions at longer wavelengths (lower energy). researchgate.netnist.govresearchgate.net The presence of the amino groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrazole ring. The exact position of the absorption bands is dependent on the solvent polarity.

Predicted UV-Vis Absorption Data for this compound Data predicted based on analysis of similar structures.

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π | 210 - 240 | Ethanol |

| n → π | 270 - 300 | Ethanol |

Crystallographic Analysis of Aminopyrazole Structures

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on related aminopyrazole derivatives provide significant insight into the expected solid-state structure. acs.orgnih.gov X-ray diffraction studies of substituted aminopyrazoles reveal key structural features. acs.org

The pyrazole ring is planar, a consequence of its aromatic character. The bond lengths and angles within the ring are consistent with a delocalized π-electron system. A critical feature of aminopyrazoles is tautomerism; the position of the pyrazole ring proton can vary, and substituents can influence which tautomer is favored in the crystal lattice.

A dominant feature in the crystal packing of aminopyrazoles is extensive intermolecular hydrogen bonding. The amino groups and the pyrazole ring NH are excellent hydrogen bond donors, while the pyrazole ring nitrogen atoms are effective acceptors. This often leads to the formation of complex one-, two-, or three-dimensional networks in the solid state, significantly influencing the material's physical properties. For this compound, a rich network of N-H···N hydrogen bonds involving the two amino groups and the pyrazole ring is anticipated to be a defining characteristic of its crystal structure.

Tautomerism and Isomerism in 5 Aminomethyl 1h Pyrazol 3 Amine Systems

Investigation of Annular Prototropic Tautomerism

Annular prototropic tautomerism in 5-(aminomethyl)-1H-pyrazol-3-amine involves the migration of a proton between the two ring nitrogen atoms, N1 and N2. This results in two distinct tautomers: this compound and 3-(aminomethyl)-1H-pyrazol-5-amine. The position of the substituents relative to the N-H proton defines the tautomer.

Studies on analogous 3(5)-aminopyrazoles consistently show that the tautomer where the amino group is at position 3 (relative to the N-H at position 1) is generally more stable. nih.govnih.gov This preference is attributed to the electronic effects of the substituents. Both the amino (-NH2) and aminomethyl (-CH2NH2) groups are considered electron-donating. Research has shown that electron-donating groups tend to favor the C3-tautomer configuration. nih.gov

Following this established trend, it is predicted that for this compound, the more stable tautomer is the one depicted, where the amino group is at position 3 and the aminomethyl group is at position 5. Computational studies on 3(5)-aminopyrazole, a closely related structure, predict the 3-aminopyrazole (B16455) (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer by approximately 10.7 kJ mol⁻¹. nih.govnih.gov

Predicted Tautomeric Equilibrium for this compound

Analysis of Exocyclic Tautomerism Involving the Aminomethyl Moiety

Exocyclic tautomerism involves proton migration to or from a substituent group attached to the heterocyclic ring. In the case of this compound, this could theoretically involve the aminomethyl group, leading to an imine-enamine type of tautomerism. This would result in the formation of a methylidene-pyrazolidine structure.

Experimental Methods for Tautomer Identification and Quantification

Several powerful experimental techniques are employed to identify and quantify tautomeric forms of pyrazoles in both solution and the solid state. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most widely used method for studying tautomerism in solution. mdpi.com

¹H, ¹³C, and ¹⁵N NMR : The chemical shifts of the ring atoms and substituents are highly sensitive to the tautomeric form. mdpi.comresearchgate.net For instance, the chemical shift difference between the "pyrrole-like" N1 and the "pyridine-like" N2 is distinct and can be used for unambiguous identification. mdpi.com In cases of rapid proton exchange between the two tautomers on the NMR timescale, time-averaged signals are observed. Lowering the temperature can slow this exchange, allowing for the observation and integration of separate signals for each tautomer, which in turn enables the calculation of the equilibrium constant. nih.gov NOE experiments can also provide structural information to distinguish between tautomers. nih.govnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for studying tautomerism in the gas phase (using matrix isolation techniques) and the solid state. nih.govnih.gov The N-H stretching frequencies are characteristic of the tautomeric form and can be distinguished with the help of computational predictions. researchgate.net For example, studies on 3(5)-aminopyrazole isolated in an argon matrix allowed for the clear identification of bands corresponding to both the 3-amino and 5-amino tautomers. nih.govnih.gov

X-ray Crystallography : This technique provides definitive structural information of the tautomer present in the solid state. nih.govnih.gov Numerous crystal structures of substituted pyrazoles have confirmed which tautomer is preferred in the crystalline form. For instance, the crystal structure of methyl 5-amino-1H-pyrazole-3-carboxylate shows that the tautomer with the ester group at position 3 is adopted. nih.gov

Computational Approaches to Tautomeric Equilibria

Computational chemistry provides essential insights into the energetics and geometries of tautomers, complementing experimental findings.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method to predict the relative stabilities of pyrazole (B372694) tautomers. researchgate.netrsc.org Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized geometries, total energies, and Gibbs free energies of different tautomers. nih.govnih.gov The tautomer with the lower calculated energy is predicted to be the more stable and abundant form. These calculations have been shown to be in good agreement with experimental data for a variety of substituted pyrazoles. nih.govnih.gov For 3(5)-aminopyrazole, DFT calculations predicted the 3-amino tautomer to be more stable than the 5-amino form, a finding that was corroborated by matrix isolation IR spectroscopy. nih.govnih.gov

Below is a table showing representative computational data for the parent 3(5)-aminopyrazole system, which serves as a model for the title compound.

| Tautomer | Method/Basis Set | Relative Energy (ΔE) | Relative Gibbs Free Energy (ΔG) | Reference |

| 3-Aminopyrazole (3AP) | B3LYP/6-311++G(d,p) | 0.0 kJ mol⁻¹ | 0.0 kJ mol⁻¹ | nih.govnih.gov |

| 5-Aminopyrazole (5AP) | B3LYP/6-311++G(d,p) | 10.7 kJ mol⁻¹ | 9.8 kJ mol⁻¹ | nih.govnih.gov |

Ab Initio Methods

High-level ab initio methods, such as Møller–Plesset perturbation theory (MP2), are also employed for more precise calculations of tautomeric energies. nih.govresearchgate.net These methods, while more computationally demanding than DFT, can provide a valuable benchmark for DFT results. Studies on a range of substituted pyrazoles using MP2/6-311++G** calculations have been instrumental in understanding how the electronic nature of substituents (electron-donating vs. electron-withdrawing) governs tautomeric preference. nih.gov These calculations confirmed that electron-donating groups like -NH2 favor the C3-tautomer. nih.gov

Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium of pyrazoles can be significantly influenced by the solvent. rsc.org Both experimental and computational methods are used to investigate these effects. Computationally, solvent effects are often modeled using the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. beilstein-journals.orgscholarsresearchlibrary.com

Studies have shown that the relative stabilities of tautomers can change with solvent polarity. scholarsresearchlibrary.com Polar solvents tend to stabilize the more polar tautomer. For aminopyrazoles, while the 3-amino tautomer is generally the most stable in the gas phase and in various solvents, the energy difference between tautomers can be modulated by the solvent environment. researchgate.netnih.gov For example, in some disubstituted pyrazoles, a tautomeric equilibrium has been observed in polar solvents like DMSO, whereas a single tautomer might dominate in less polar solvents like chloroform. nih.govnih.gov Water, in particular, can play a direct role by forming hydrogen-bond bridges, which can lower the energy barrier for the proton transfer between the two tautomeric forms. nih.gov

Reactivity and Chemical Transformations of 5 Aminomethyl 1h Pyrazol 3 Amine

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring

The pyrazole ring in 5-aminopyrazole derivatives is highly susceptible to electrophilic attack, primarily at the C4 position, which is activated by the two adjacent nitrogen atoms and the amino group at C3/C5.

Electrophilic Halogenation: Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) proceeds efficiently at room temperature. beilstein-archives.org This transformation provides a metal-free method to synthesize 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org For 5-(aminomethyl)-1H-pyrazol-3-amine, a similar regioselectivity is expected, leading to the formation of 4-halo-5-(aminomethyl)-1H-pyrazol-3-amine. The reaction mechanism is thought to involve the activation of the N-halosuccinimide by the solvent, which then reacts with the electron-rich pyrazole ring. beilstein-archives.org

Oxidative Ring-Opening: Under specific oxidative conditions, the pyrazole ring itself can undergo transformation. For instance, 1H-pyrazol-5-amines can undergo an oxidative ring-opening when treated with reagents like iodosobenzene (B1197198) (PhIO), leading to the formation of 3-diazenylacrylonitrile derivatives. researchgate.net This reaction highlights that the pyrazole ring, despite its aromaticity, can be cleaved under mild, transition-metal-free conditions. researchgate.net The presence of a free amino group on the pyrazole is considered essential for this reaction to proceed. researchgate.net

Nucleophilic Character: The pyrazole scaffold, particularly the ring nitrogens and the exocyclic amino groups, exhibits strong nucleophilic character. nih.gov This is most evident in the numerous cyclocondensation reactions where these nitrogen atoms attack electrophilic centers to form fused heterocyclic systems. nih.govnih.gov The N1 nitrogen, after deprotonation, or the exocyclic amino group can act as the primary nucleophile, depending on the reactants and reaction conditions. nih.gov

Reactivity of the Aminomethyl Group

The aminomethyl group at the C5 position is a primary amine, exhibiting typical reactivity for this functional group, including nucleophilic attack and condensation reactions.

While specific oxidation studies on this compound are not widely documented, related structures suggest that the amino groups are susceptible to oxidation. In a broader context, the oxidation of 1H-pyrazol-5-amines can lead to complex transformations, including the formation of azo compounds through oxidative dehydrogenative coupling. nih.gov This process can be catalyzed by systems like I₂/TBHP or copper salts. nih.gov The oxidation of the aminomethyl group itself could potentially yield an aldehyde or carboxylic acid, though these specific pathways require further investigation.

The primary amine of the aminomethyl group is expected to readily undergo condensation reactions with carbonyl compounds. For instance, it can react with aldehydes and ketones to form the corresponding Schiff bases (imines). This reactivity is foundational for constructing more complex molecular architectures.

Furthermore, the amino groups can be acylated. In a related compound, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, the exocyclic amino group smoothly reacts with chloroacetyl chloride to yield the corresponding N-acylated product. mdpi.comresearchgate.net This highlights the nucleophilicity of the amino groups and their availability for forming amide bonds. A similar reaction would be expected for the aminomethyl group in the title compound.

Cyclization and Ring-Fusion Reactions for Polycyclic Systems

5-aminopyrazoles are extensively used as synthons for the construction of fused polycyclic heterocycles with diverse biological activities. nih.gov The bifunctional nature of this compound, with its multiple nucleophilic nitrogen centers, makes it an ideal candidate for such transformations.

These reactions typically involve condensation with 1,3-dielectrophiles or other bifunctional reagents. nih.gov For example, reactions with β-ketonitriles, enaminones, or diketones can lead to the formation of various fused systems. nih.govekb.eg An oxidative ring-opening of a 1H-pyrazol-5-amine followed by a domino cyclization with 1H-pyrrole-2-carbaldehydes has been shown to produce complex pyrazolo–pyrrolo–pyrazine scaffolds. researchgate.net Copper-promoted dimerization of 5-aminopyrazoles can also lead to the switchable synthesis of pyrazole-fused pyridazines and pyrazines. mdpi.com

Table 1: Examples of Cyclization Reactions with Aminopyrazole Scaffolds

| Aminopyrazole Reactant | Reagent(s) | Product (Fused System) | Reference |

|---|---|---|---|

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | Pyrazolo[1,5-a]pyrimidine (B1248293) | ekb.eg |

| 3-Aryl-1H-pyrazol-5-amines | Substituted benzoylacetonitriles / further cyclization | Pyrazolo[3,4-e] mdpi.commdpi.comthiazepin-7(6H)-ones | rsc.org |

| 1H-Pyrazol-5-amines | β-Ketonitriles | Pyrazolo[3,4-d]pyrimidines, Pyrazolo[3,4-b]pyridines | nih.gov |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)₂ (dimerization/cyclization) | Dipyrazole-fused Pyridazine | mdpi.com |

| 1H-Pyrazol-5-amines | Iodosobenzene (PhIO), then 1H-pyrrole-2-carbaldehydes | Pyrazolo–pyrrolo–pyrazine | researchgate.net |

Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the functionalization of pyrazole rings and the construction of complex molecules from aminopyrazole precursors.

Copper-catalyzed reactions are particularly prominent. Cu(OAc)₂ can promote the oxidative C-H/N-H and C-H/C-H coupling of 5-aminopyrazoles, leading to dimerization and the formation of fused pyridazines or pyrazines. mdpi.com Similarly, copper(I) iodide (CuI) can catalyze the oxidative dehydrogenative coupling of pyrazol-5-amines to selectively form azopyrrole derivatives. nih.gov

Palladium catalysts are also crucial, especially for cross-coupling reactions. For instance, iodo-substituted azopyrroles, formed from the oxidation of pyrazol-5-amines, can undergo Sonogashira cross-coupling with terminal alkynes in the presence of a palladium catalyst to generate new azo compounds. nih.gov More broadly, palladium-catalyzed multicomponent reactions that involve amines are key strategies for synthesizing diverse nitrogen-containing heterocyclic structures. beilstein-journals.org

Table 2: Examples of Metal-Catalyzed Reactions with Aminopyrazoles

| Reactant | Catalyst/Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)₂, BPO, K₂S₂O₈ | Oxidative Dimerization/Coupling | Dipyrazole-fused Pyridazine | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuCl₂, 1,10-phenanthroline | Oxidative Dimerization/Coupling | Dipyrazole-fused Pyrazine | mdpi.com |

| Pyrazol-5-amines | CuI, Pyridine, TBHP | Oxidative Dehydrogenative Coupling | Azopyrroles | nih.gov |

| (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | PdCl₂(PPh₃)₂, CuI | Sonogashira Cross-Coupling | Alkynyl-substituted Azopyrrole | nih.gov |

Stereoselective Transformations (if applicable to chiral derivatives)

The potential for stereoselective transformations exists through the creation of chiral derivatives of this compound. Chirality could be introduced at the aminomethyl group, for example, by reaction with a chiral auxiliary or through stereoselective reduction of a corresponding imine. However, specific examples of stereoselective transformations involving this particular compound or its immediate chiral derivatives are not extensively detailed in the surveyed scientific literature. The development of such methodologies remains an area for future exploration, potentially leveraging transition metal-catalyzed asymmetric reactions which have been applied to other amine-containing structures. beilstein-journals.org

Computational and Theoretical Investigations of 5 Aminomethyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of pyrazole (B372694) derivatives. Methods such as Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from these calculations include:

Electron Density and Charge Distribution: These calculations reveal the electron-rich and electron-deficient regions of the molecule. For 5-(aminomethyl)-1H-pyrazol-3-amine, the nitrogen atoms of the pyrazole ring and the amino groups are expected to be nucleophilic (electron-rich), while the carbon atoms may exhibit varied reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness are calculated to quantify the reactivity of different atomic sites within the molecule. This helps in predicting how the molecule will interact with various reagents. For instance, 5-aminopyrazoles are known to be valuable synthons for creating more complex heterocyclic systems through reactions like cyclocondensation. beilstein-journals.org The reactivity of the amino groups and the pyrazole ring nitrogens makes them key sites for such transformations. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Pyrazole System

| Parameter | Description | Typical Information Gained |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilic character and sites prone to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilic character and sites prone to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. |

| Mulliken Charges | Distribution of atomic charges | Identifies charge localization and polar regions of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational preferences and dynamic behavior.

The primary goals of MD simulations for this compound would be:

Conformational Sampling: The aminomethyl group (-CH₂NH₂) can rotate freely, leading to various spatial arrangements (conformers). MD simulations explore the potential energy surface to identify the most stable, low-energy conformations.

Solvent Effects: Simulations can be performed in a simulated solvent environment (e.g., water) to understand how intermolecular interactions with the solvent affect the molecule's shape and dynamics.

Interaction with Biological Targets: If this molecule were being investigated as a potential drug candidate, MD simulations would be used to model its interaction with a target protein. researchgate.netunipa.it These simulations can reveal the stability of the binding pose, the key interactions (like hydrogen bonds) that stabilize the complex, and the energetic contributions of different parts of the molecule to the binding affinity. researchgate.netunipa.it

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of a molecule before it is synthesized or to help confirm its structure after synthesis.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the predicted spectrum with an experimental one, chemists can verify the proposed chemical structure. The accuracy of these predictions is often high enough to distinguish between different isomers.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule's chemical bonds. These frequencies correspond to the absorption peaks in an IR spectrum. This is particularly useful for identifying the presence of specific functional groups, such as the N-H and C-N bonds of the amine and pyrazole moieties. For related pyrazoles, IR spectra have been successfully obtained and analyzed. nist.gov

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Pyrazole Derivative

| Nucleus / Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) | Experimental Chemical Shift (ppm) / Frequency (cm⁻¹) |

|---|---|---|

| ¹H NMR (pyrazole ring) | 6.0 - 7.5 | Varies with substitution |

| ¹³C NMR (pyrazole ring) | 100 - 150 | Varies with substitution |

| IR (N-H stretch) | 3300 - 3500 | Typically observed in this region |

| IR (C=N stretch) | 1580 - 1650 | Typically observed in this region |

Note: This table is illustrative and values for this compound would require specific calculation.

Rational Design Principles for New Derivatives

Computational chemistry is a cornerstone of rational drug design and materials science. unipa.it Starting with a core structure like this compound, theoretical methods can guide the design of new derivatives with enhanced or specific properties.

The process typically involves:

Scaffold Modification: Identifying positions on the pyrazole ring or the amino groups where chemical modifications could lead to improved activity or properties.

In Silico Screening: Creating a virtual library of new derivatives by adding different functional groups to the core scaffold.

Property Prediction: Using computational tools to predict the properties of each new derivative. This can include predicting binding affinity to a biological target, assessing electronic properties, or evaluating drug-likeness (ADMET properties). dntb.gov.ua

Prioritization: Ranking the designed compounds based on their predicted properties to select the most promising candidates for chemical synthesis and experimental testing. This approach saves significant time and resources compared to traditional trial-and-error synthesis. The design of pyrazole derivatives as specific inhibitors is an active area of research where these principles are applied. researchgate.net

Theoretical Mechanistic Studies of Chemical Reactions

Understanding how a reaction occurs at the molecular level is crucial for optimizing reaction conditions and improving yields. Theoretical chemistry provides the tools to map out the entire pathway of a chemical reaction.

For this compound, this could involve studying:

Reaction Pathways: Modeling the step-by-step process of reactions, such as the synthesis of the pyrazole ring itself or its subsequent functionalization. The synthesis of 5-aminopyrazoles often involves the condensation of β-ketonitriles with hydrazines, and theoretical studies can elucidate the energetics of the intermediate hydrazone formation and subsequent cyclization. beilstein-journals.org

Transition State Analysis: Identifying the high-energy transition state structures that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Catalytic Cycles: If a reaction is catalyzed (e.g., by a transition metal), computational methods can be used to model the entire catalytic cycle. rsc.org This includes the binding of the reactant to the catalyst, the chemical transformation steps, and the release of the product. Such studies are vital for developing new and more efficient catalysts.

Exploration of 5 Aminomethyl 1h Pyrazol 3 Amine As a Versatile Synthetic Synthon

Utilization in the Synthesis of Privileged Heterocyclic Scaffolds

The 3,5-diamino-substituted pyrazole (B372694) motif is a cornerstone for the synthesis of numerous fused heterocyclic systems. The strategic placement of the amino groups and the ring nitrogens in 5-(aminomethyl)-1H-pyrazol-3-amine makes it an ideal precursor for constructing bicyclic and polycyclic structures through cyclocondensation reactions. 3(5)-Aminopyrazoles are extensively used as accessible reagents for designing and building a variety of fused pyrazoles with potential medicinal applications. semanticscholar.org

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocycles recognized as purine (B94841) analogues, which has led to their extensive investigation in medicinal chemistry for applications such as protein kinase inhibitors in cancer therapy. researchgate.netd-nb.inforsc.org The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is frequently achieved through the reaction of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net

In this reaction, the exocyclic 5-amino group and the adjacent endocyclic pyrazole nitrogen (N1) act as a binucleophile, condensing with the two electrophilic centers of the reaction partner to form the six-membered pyrimidine (B1678525) ring. For this compound, the 3-amino group is the key nucleophile that participates in the cyclization. The aminomethyl group at the 5-position would remain as a functional handle on the resulting pyrazolo[1,5-a]pyrimidine core, available for further synthetic modifications. The regioselectivity of the cyclization is generally high, favoring the formation of the linear pyrazolo[1,5-a]pyrimidine isomer due to the greater nucleophilicity of the exocyclic amino group compared to the endocyclic one. researchgate.net

Various synthetic strategies have been developed to access these scaffolds, including simple cyclization, condensation, multicomponent reactions, and microwave-assisted methods. researchgate.netmdpi.com

Table 1: Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles

| Reagent for 5-Aminopyrazole | Reaction Type | Resulting Scaffold | Reference(s) |

|---|---|---|---|

| β-Diketones (e.g., acetylacetone) | Cyclocondensation | Substituted Pyrazolo[1,5-a]pyrimidines | researchgate.net |

| Enaminones | Acid-catalyzed Condensation/Cyclization | Functionalized Pyrazolo[1,5-a]pyrimidines | researchgate.netnih.gov |

| Diethyl malonate | Base-catalyzed Condensation | Dihydroxy-pyrazolo[1,5-a]pyrimidines | nih.gov |

| Arylidenemalononitriles | Microwave-assisted Cyclization | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.govmdpi.com |

Fused Pyrazole Systems

Beyond pyrimidines, the 5-aminopyrazole core is a key precursor for a diverse range of other fused heterocyclic systems. nih.gov The reactivity of this compound allows for its application in synthesizing pyrazolo-fused pyridines, pyridazines, and quinazolines, among others. These reactions typically involve the strategic reaction of the aminopyrazole with multifunctional reagents to build the new fused ring.

For instance, pyrazolo[3,4-b]pyridines can be synthesized from the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or enaminones. nih.gov The reaction proceeds through a sequence of Michael addition, cyclization, and dehydration. nih.gov Similarly, the dimerization of 5-aminopyrazoles under copper promotion can lead to the formation of dipyrazole-fused pyridazines and pyrazines through direct C-H/N-H or C-H/C-H coupling. mdpi.com The presence of the aminomethyl group in this compound offers a site for introducing further complexity or for directing the regiochemical outcome of these cyclizations.

More complex polycyclic systems, such as pyrazolo[1,5-a]quinazolines, have been synthesized from 5-aminopyrazole precursors reacting with reagents like enaminones derived from 1,3-cyclohexanedione (B196179) derivatives or through modern catalytic methods like Rh(III)-catalyzed [5+1] annulation with alkynes. rsc.orgresearchgate.net

Table 2: Examples of Fused Pyrazole Systems from 5-Aminopyrazole Precursors

| Fused System | Synthetic Method | Key Reagents | Reference(s) |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | Michael Addition/Cyclization | α,β-Unsaturated Ketones | nih.gov |

| Dipyrazolo[3,4-c:4′,3′-e]pyridazines | Cu-Promoted Dimerization | Oxidant (e.g., Benzoyl peroxide) | mdpi.com |

| Pyrazolo[1,5-a]quinazolines | Cyclocondensation | Enaminones of 1,3-Cyclohexanediones | researchgate.netmdpi.com |

| Pyrazolo[5,1-c]-1,2,4-triazines | Cyclocondensation | Diazonium Salts | d-nb.info |

Building Block for Complex Polyfunctional Molecules

The structural attributes of this compound make it an exceptionally useful building block for constructing complex molecules with multiple functional groups. scirp.org The two primary amine groups possess differential reactivity; the 3-amino group, being attached directly to the aromatic pyrazole ring, is generally less basic and nucleophilic than the aliphatic amine of the 5-aminomethyl group. This difference can be exploited for selective functionalization, allowing one group to be reacted while the other remains protected or unreactive, to be used in a subsequent synthetic step.

For example, the 3-amino group can be selectively acylated or used in cyclization reactions to form fused systems as described above, leaving the 5-aminomethyl group untouched. This free amino group can then be used to append other molecular fragments, link to a polymer support, or form salts to improve solubility. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride, for instance, leads to selective acylation of the 5-amino group, demonstrating the feasibility of such selective transformations. semanticscholar.orgresearchgate.net This bifunctionality is key to its role in creating diverse molecular libraries for drug discovery and materials science.

Role in the Development of New Organic Reactions

While specific new organic reactions developed solely using this compound are not extensively documented, the 5-aminopyrazole scaffold it belongs to is central to several modern synthetic methodologies. mdpi.com These include multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, thereby increasing synthetic efficiency. mdpi.com The dual amine functionality of this compound makes it an ideal candidate for such reactions.

Furthermore, the pyrazole ring is amenable to transition-metal-catalyzed C-H activation and functionalization reactions. These powerful techniques allow for the direct introduction of new bonds at otherwise unreactive C-H sites, avoiding the need for pre-functionalized starting materials. For example, a Rh(III)-catalyzed C-H activation/cyclization cascade has been used for the synthesis of pyrazolo[1,5-a]quinazolines from a phenyl-1H-pyrazol-5-amine. rsc.org The C-H bonds on the pyrazole ring of this compound could similarly be targeted to forge new carbon-carbon or carbon-heteroatom bonds, opening new avenues for molecular construction.

Ligand Design for Coordination Chemistry

Pyrazole derivatives are well-established as highly effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.govresearchgate.netresearchgate.net The pyrazole ring offers multiple nitrogen donor atoms, and it can coordinate to metals as a neutral monodentate ligand or as a bridging ligand in polynuclear complexes. researchgate.net

The compound this compound is a particularly interesting candidate for ligand design due to its potential to act as a polydentate ligand. It possesses four potential nitrogen donor sites: the two nitrogen atoms of the pyrazole ring and the nitrogen atoms of the 3-amino and 5-aminomethyl groups. This allows it to chelate to a single metal center through multiple points of attachment, forming highly stable complexes. The combination of a "soft" pyrazole nitrogen and "hard" amine nitrogens allows for coordination to a variety of metal ions. The coordination chemistry of pyrazole-amine derivatives is well-documented, furnishing metal complexes with diverse geometries and nuclearities. uab.cat The flexible aminomethyl sidearm can play a crucial role in defining the geometry of the resulting metal complex.

Mechanistic Investigations of Biological Interactions of 5 Aminomethyl 1h Pyrazol 3 Amine Derivatives

Molecular Target Identification and Characterization

The initial step in understanding the biological effects of 5-(aminomethyl)-1H-pyrazol-3-amine derivatives is the identification and characterization of their molecular targets. These targets are most commonly enzymes or receptors. beilstein-journals.orgmdpi.com

Enzyme Inhibition Studies

Derivatives of 5-aminopyrazole have demonstrated significant potential as enzyme inhibitors, particularly targeting kinases, which are crucial regulators of cell signaling. mdpi.comnih.gov

One area of focus has been the inhibition of cyclin-dependent kinases (CDKs). For instance, a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives were synthesized and evaluated for their ability to inhibit CDKs. nih.gov The promiscuous inhibitor 1 (structure not provided in the source) served as a starting point for modifications aimed at achieving selectivity for specific CDK family members, such as CDK16. nih.gov Alterations to the pyrazole (B372694) and pyrimidine (B1678525) rings led to the development of compound 43d , which showed high cellular potency for CDK16. nih.gov

Another significant target for 5-aminopyrazole derivatives is Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways. mdpi.com Pirtobrutinib, a (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a reversible inhibitor of BTK and has been approved for the treatment of mantle cell lymphoma. mdpi.com

Furthermore, some 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been shown to inhibit monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. nih.gov These compounds demonstrated reversible inhibition and some selectivity towards bovine serum amine oxidase. nih.gov

The table below summarizes the inhibitory activity of selected 5-aminopyrazole derivatives against various enzymes.

| Compound | Target Enzyme | Activity |

| 43d | CDK16 | EC50 = 33 nM nih.gov |

| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Reversible inhibitor mdpi.com |

| 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Monoamine Oxidases (MAO) | Reversible inhibition nih.gov |

Receptor Modulation and Binding Affinity

Beyond enzyme inhibition, 5-aminopyrazole derivatives have been investigated for their ability to modulate receptor activity. A notable example is their interaction with the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov

CDPPB, or 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide, was identified as a positive allosteric modulator of mGluR5. nih.gov This means it enhances the receptor's response to its natural ligand, glutamate. Structure-activity relationship studies revealed that electronegative substituents on the benzamide (B126) portion and a halogen on the 1-phenyl ring increased potency. nih.gov This led to the development of VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide), which exhibited significantly improved binding and functional activity. nih.gov

Some derivatives have also been reported as antagonists for the corticotrophin-releasing factor-1 (CRF-1) receptor and as inhibitors of the GABA receptor. beilstein-journals.org Specifically, 5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole acts as a potent CRF-1 receptor antagonist, while 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole shows selectivity for insect versus mammalian GABA receptors. beilstein-journals.org

The following table presents the binding affinity and modulatory effects of specific 5-aminopyrazole derivatives on their respective receptors.

| Compound | Receptor Target | Binding Affinity/Potency | Modulatory Effect |

| CDPPB | mGluR5 | Ki = 3760 +/- 430 nM nih.gov | Positive Allosteric Modulator nih.gov |

| VU-1545 | mGluR5 | Ki = 156 +/- 29 nM; EC50 = 9.6 +/- 1.9 nM nih.gov | Positive Allosteric Modulator nih.gov |

| 5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole | CRF-1 Receptor | Potent Antagonist beilstein-journals.org | Antagonist beilstein-journals.org |

| 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole | GABA Receptor | Selective for insect receptors beilstein-journals.org | Inhibitor beilstein-journals.org |

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular mechanisms by which these derivatives exert their effects is a critical area of research. For kinase inhibitors, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a recognized pharmacophore that binds to the hinge region of the kinase ATP-binding pocket. nih.gov This interaction is a common feature for many kinase inhibitors and serves as a foundation for designing more selective compounds. nih.gov

In the case of mGluR5 modulators like CDPPB, these compounds bind to an allosteric site on the receptor, distinct from the glutamate binding site. nih.gov This binding induces a conformational change in the receptor that enhances its signaling in response to glutamate. nih.gov The interaction is competitive with allosteric antagonists, indicating they share the same or overlapping binding sites. nih.gov

Furthermore, some pyrazole derivatives have been found to interact with DNA. jst.go.jp For example, the compound pym-5 (5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide) has been shown to bind to the minor groove of DNA and induce conformational changes, suggesting that DNA can be a potential molecular target. jst.go.jp

Analysis of Interactions with Biochemical Pathways

The inhibition of specific enzymes or modulation of receptors by this compound derivatives leads to downstream effects on various biochemical pathways.

Inhibition of CDKs, for example, directly impacts cell cycle regulation. The compound 43d , a potent CDK16 inhibitor, was found to cause a G2/M phase cell cycle arrest in FUCCI cell cycle assays. nih.gov This demonstrates a clear link between the inhibition of a specific molecular target and a measurable effect on a fundamental cellular process.

Similarly, the inhibition of Bruton's tyrosine kinase (BTK) by Pirtobrutinib disrupts the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of malignant B-cells in mantle cell lymphoma. mdpi.com

The modulation of mGluR5 by compounds like CDPPB has implications for neurological pathways. As mGluR5 is involved in synaptic plasticity and neurotransmission, its positive allosteric modulation can have significant effects on brain function. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are fundamental to optimizing the potency and selectivity of this compound derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.

For the N-(1H-pyrazol-3-yl)pyrimidin-4-amine series of CDK inhibitors, it was found that small modifications to the pyrazole ring had significant effects on selectivity. nih.gov For instance, introducing an amide moiety instead of an ester linkage resulted in inactive compounds, while alkyl residues on the pyrazole led to non-selective inhibitors. nih.gov

In the development of mGluR5 positive allosteric modulators, SAR studies of CDPPB analogues revealed that electronegative substituents in the para-position of the benzamide moiety and a halogen atom in the ortho-position of the 1-phenyl ring were key for enhancing potency. nih.gov This systematic approach led to the discovery of the highly potent compound VU-1545. nih.gov

SAR studies on meprin α and β inhibitors based on a 3,5-diphenylpyrazole (B73989) scaffold showed that the introduction of different lipophilic moieties at the N-position of the pyrazole resulted in a decrease in activity against both enzymes. nih.gov

Design and Synthesis of Analogs for Mechanistic Probing

The design and synthesis of analogs are crucial for probing the molecular mechanisms of action and for refining SAR. This often involves creating a library of related compounds with systematic variations.

The synthesis of 3-amino-1H-pyrazole-based kinase inhibitors, for example, involved a multi-step process starting with the nucleophilic substitution of 5-cyclopropyl-1H-pyrazole-3-amine with a pyrimidine derivative, followed by the attachment of various linkers. nih.gov This approach allowed for the systematic exploration of different substituents at various positions on the core scaffold.

Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally related to the kinase inhibitors, often starts from 5-aminopyrazole precursors. nih.gov Microwave-assisted synthesis has been employed to achieve regiospecific condensation reactions, facilitating the efficient production of diverse analogs. nih.gov The synthesis of these fused heterocyclic systems from 5-aminopyrazoles is a well-established strategy for creating libraries of compounds for biological screening. nih.gov

The synthesis of novel 1,3,5-triazine-based pyrazole derivatives has also been reported, targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. rsc.org These synthetic efforts are guided by the need to create molecules that can interact specifically with the target protein, often informed by molecular docking studies. rsc.org

Future Research Directions and Unexplored Potential

Development of Sustainable Synthetic Methodologies

Traditional synthetic routes for pyrazole (B372694) derivatives often rely on multi-step processes and harsh reaction conditions. nih.govmdpi.com Future research must prioritize the development of green and sustainable methods for the synthesis of 5-(aminomethyl)-1H-pyrazol-3-amine and its analogs.

Key areas for investigation include:

Catalyst Innovation: The development of novel, reusable catalysts, such as modified Layered Double Hydroxides (LDHs), can facilitate eco-friendly synthesis. nih.govrsc.org Research into nano-organocatalysts could also provide efficient and environmentally benign pathways. mdpi.com

Alternative Energy Sources: Microwave-assisted synthesis and visible-light-promoted reactions represent promising avenues for reducing reaction times, lowering energy consumption, and often improving yields under solvent-free conditions. acs.orgresearchgate.netacs.org

| Synthesis Strategy | Potential Advantage | Relevant Research Area |

| Novel Nano-Catalysts | High activity and selectivity, reusability. nih.govrsc.org | Heterogeneous Catalysis |

| Microwave Irradiation | Reduced reaction times, solvent-free conditions. researchgate.net | Green Chemistry |

| Visible Light Promotion | Catalyst-free, sustainable energy source. acs.org | Photoredox Catalysis |

| Multicomponent Reactions | High atom economy, reduced waste. nih.gov | Process Chemistry |

Advanced Studies on Reaction Kinetics and Thermodynamics

The synthesis of unsymmetrically substituted pyrazoles like this compound can lead to the formation of regioisomers. mdpi.commdpi.com A thorough understanding of the reaction kinetics and thermodynamics is crucial for controlling the reaction outcome and selectively producing the desired isomer.

Future studies should focus on:

Kinetic vs. Thermodynamic Control: Investigating how reaction parameters such as temperature, solvent polarity, and catalyst loading can be manipulated to favor either the kinetically or thermodynamically stable product. nih.govnih.gov For instance, nonpolar solvents might favor kinetic control in certain pyrazole syntheses. nih.gov

Mechanistic Investigations: Employing in-situ monitoring techniques and computational modeling to elucidate the reaction mechanisms. Understanding the transition states and intermediate species in the cyclocondensation reaction will enable the rational design of highly regioselective synthetic protocols. nih.govresearchgate.net

Computational Modeling: Using Density Functional Theory (DFT) calculations to predict the stability of different isomers and intermediates, thereby guiding the experimental conditions for optimal selectivity. nih.gov

High-Throughput Screening for Novel Biological Interactions

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. pharmaguideline.comresearchgate.net High-throughput screening (HTS) and high-throughput virtual screening (HTVS) are powerful tools to rapidly explore the biological potential of this compound and its derivatives.

Future research efforts should include:

HTVS for Target Identification: Utilizing computational HTVS to screen large libraries of virtual compounds derived from the this compound scaffold against various biological targets, such as protein kinases (e.g., CDK2, CDK8), which are often implicated in cancer. chemmethod.comchemmethod.compeeref.com This approach is a cost-effective and efficient alternative to traditional laboratory screening. chemmethod.comchemmethod.com

Combinatorial Library Synthesis: Synthesizing a focused library of derivatives by modifying the amino and aminomethyl groups to explore the structure-activity relationship (SAR).

In Vitro Biological Assays: Screening these libraries against a diverse panel of biological targets, including enzymes, receptors, and whole cells, to identify novel bioactivities. For example, pyrazole derivatives have shown promise as anticancer agents against various cell lines. acs.orgnih.govresearchgate.net

| Screening Method | Objective | Example Application |

| High-Throughput Virtual Screening (HTVS) | Identify potential biological targets and lead compounds computationally. chemmethod.com | Screening for CDK8 inhibitors. chemmethod.compeeref.com |

| Combinatorial Chemistry | Generate a diverse library of related compounds for SAR studies. | Modifying functional groups of the core scaffold. |

| In Vitro Antiproliferative Assays | Evaluate anticancer activity against various cell lines. researchgate.net | Testing against breast, colon, or pancreatic cancer cell lines. acs.orgnih.gov |

Integration with Materials Science for Functional Applications

The structural features of this compound, particularly its multiple nitrogen atoms and hydrogen-bonding capabilities, make it an attractive candidate for applications in materials science. nih.govresearchgate.net

Unexplored potential lies in:

Coordination Polymers and MOFs: The pyrazole ring and its functional groups can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials could have applications in gas storage, catalysis, or as sensors.

Energetic Materials: Nitrogen-rich heterocyclic compounds are foundational to the development of advanced energetic materials. consensus.app The high nitrogen content of the pyrazole core could be leveraged, through further derivatization (e.g., nitration), to design high-density, thermally stable energetic compounds with eco-friendly properties. consensus.app

Functional Polymers: Incorporating the this compound unit into polymer backbones could impart specific properties such as thermal stability, metal-chelating ability, or altered photophysical characteristics.

Computational Driven Discovery of Novel Chemical Space

Computational chemistry provides indispensable tools for accelerating the discovery and optimization of novel molecules. eurasianjournals.com For this compound, computational methods can guide the exploration of new chemical space and predict the properties of yet-to-be-synthesized derivatives.

Future research should leverage:

Molecular Docking and Dynamics: In silico molecular docking can predict the binding modes and affinities of derivatives to specific biological targets, helping to prioritize synthetic efforts. nih.govresearchgate.net Molecular dynamics simulations can further validate the stability of ligand-protein complexes. nih.goveurasianjournals.com

Pharmacokinetic Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogs early in the discovery process ensures that candidates have favorable drug-like profiles. chemmethod.comchemmethod.comnih.gov

Machine Learning and AI: Developing and applying machine learning models to predict the properties and activities of novel pyrazole derivatives can significantly accelerate the design-synthesis-test cycle and uncover non-obvious structure-activity relationships. eurasianjournals.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-(aminomethyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodology : Pyrazole derivatives are typically synthesized via condensation reactions of hydrazines with α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reacts with acrylamide derivatives in ethanol to form pyrazol-3-amine scaffolds . Adjusting solvent polarity (e.g., ethanol vs. glacial acetic acid) and temperature can improve yields. For the aminomethyl substituent, post-synthetic modifications like reductive amination or nucleophilic substitution may be required.

- Optimization : Monitor reaction progress via TLC or NMR spectroscopy. Use catalysts (e.g., acetic acid for cyclization) to enhance regioselectivity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and purity of this compound?

- NMR : The -NMR spectrum should show characteristic signals: (1) a singlet for the pyrazole C4 proton (~6.5–7.5 ppm), (2) NH protons (DO-exchangeable, ~3–5 ppm), and (3) aminomethyl CH protons (~2.5–3.5 ppm). -NMR will confirm sp carbons in the pyrazole ring (~140–160 ppm) .

- IR : Look for NH stretching vibrations (~3270–3440 cm) and C-N stretches (~1250–1350 cm) .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence the compound’s bioactivity and binding affinity?

- Structure-Activity Relationship (SAR) : Fluorine or chlorine substituents on aromatic rings enhance lipophilicity and metabolic stability, as seen in 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine, which exhibits improved enzyme inhibition compared to non-halogenated analogs . The aminomethyl group may act as a hydrogen bond donor, enhancing interactions with targets like monoamine oxidase (MAO) .

- Experimental Design : Synthesize analogs with varying substituents (e.g., halogens, alkyl groups) and compare IC values in enzyme assays .

Q. What analytical strategies resolve contradictions in reported pharmacological data for pyrazol-3-amine derivatives?

- Data Reconciliation : Conflicting IC values may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using validated enzyme inhibition assays (e.g., MAO-A/B fluorometric kits) and control for compound purity via HPLC .

- Case Study : For 3-(2-methoxy-5-propylphenyl)-1H-pyrazol-5-amine, IC discrepancies were resolved by confirming competitive vs. non-competitive inhibition mechanisms via Lineweaver-Burk plots .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to MAO or kinase targets. The aminomethyl group’s orientation in the active site can be validated against crystal structures of related inhibitors .

- Validation : Cross-reference docking results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

Key Considerations for Researchers

- Purity Control : Use preparative HPLC to isolate isomers, as regioselectivity in pyrazole synthesis can lead to byproducts .

- Biological Assays : Include positive controls (e.g., clorgyline for MAO-A) to validate assay reliability .

- Data Reproducibility : Share raw spectral data and crystallographic files (if available) in public repositories to address reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.